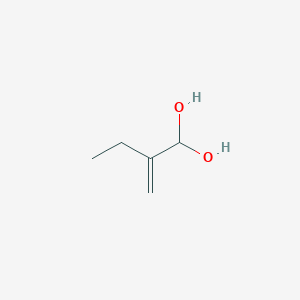

2-Methylidenebutane-1,1-diol

Description

Contextualization of Geminal Diols within Organic Chemistry

The chemistry of geminal diols is intrinsically linked to that of carbonyl compounds. Their existence is often transient, appearing as intermediates in reactions rather than as stable, isolable products.

Geminal diols are most commonly encountered as the products of the hydration of aldehydes and ketones. wikipedia.orgorganicchemistrytutor.com This reaction involves the nucleophilic addition of a water molecule to the electrophilic carbon of the carbonyl group (C=O). organicchemistrytutor.comfiveable.me The process is reversible and establishes an equilibrium between the carbonyl compound and its corresponding gem-diol, often referred to as a hydrate (B1144303). wikipedia.orglibretexts.orgopenstax.org

The position of this equilibrium is influenced by several factors, including the structure of the carbonyl compound. openstax.org For instance, aqueous solutions of formaldehyde (B43269) and acetone (B3395972) provide contrasting examples. The equilibrium for formaldehyde strongly favors the formation of its hydrate, methanediol (B1200039), whereas for acetone, the equilibrium lies heavily on the side of the ketone. wikipedia.orgopenstax.org This equilibrium can be reached under neutral, acidic, or basic conditions, although the rate of reaction is significantly increased by the presence of an acid or base catalyst. organicchemistrytutor.comlibretexts.orgopenstax.org

Table 1: Equilibrium Distribution of Carbonyl Compounds and Their Hydrates in Water

| Carbonyl Compound | % Hydrate at Equilibrium | Reference |

|---|---|---|

| Formaldehyde (H₂C=O) | >99.9% | wikipedia.orgopenstax.org |

| Acetaldehyde (CH₃CHO) | ~50% | quora.com |

| Acetone ((CH₃)₂C=O) | ~0.1% | wikipedia.orgopenstax.org |

| Chloral (B1216628) (Cl₃CCHO) | ~100% | wikipedia.orgquora.com |

The majority of geminal diols are considered unstable and cannot be isolated because they readily undergo dehydration, eliminating a molecule of water to revert to the parent carbonyl compound. pearson.comfiveable.melibretexts.orgquora.com This inherent instability is often attributed to steric hindrance and electronic repulsion between the two oxygen atoms bonded to a single carbon atom. quora.comstackexchange.com

However, the stability of a geminal diol can be significantly enhanced by the presence of strong electron-withdrawing groups on the adjacent carbon atom. stackexchange.comlibretexts.org These groups destabilize the carbonyl form by increasing the partial positive charge on the carbonyl carbon, thereby shifting the hydration equilibrium toward the more stable gem-diol. libretexts.orglibretexts.org A classic example is chloral hydrate, the stable gem-diol of trichloroacetaldehyde (chloral), where the three chlorine atoms exert a powerful electron-withdrawing effect. wikipedia.orgquora.com

Defining "2-Methylidenebutane-1,1-diol" as a Specific Unsaturated Geminal Diol Example

Within the broad class of geminal diols, this compound serves as a specific example of an unsaturated variant. Its study is predicated on the general principles of gem-diol chemistry, though its direct experimental characterization is limited due to its presumed transient nature.

Table 2: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 88448-44-6 |

| Molecular Formula | C₅H₁₀O₂ |

| Molecular Weight | 102.132 g/mol |

Data sourced from Chemsrc chemsrc.com

The formation of this compound would theoretically arise from the hydration of the unsaturated aldehyde, 2-ethylacrylaldehyde.

The structure of this compound consists of a four-carbon chain. The defining geminal diol feature is located at the first carbon (C1), which is bonded to two hydroxyl groups. The "unsaturated" designation comes from a methylidene group (a =CH₂ double bond) at the second carbon position (C2). This combination of a gem-diol and a nearby carbon-carbon double bond places it in the specific subcategory of unsaturated geminal diols.

Significance of Studying Transient and Unstable Organic Intermediates in Academic Research

Unstable compounds like this compound are classified as reaction intermediates. numberanalytics.comgithub.ioallen.in These are fleeting chemical species that are formed during one step of a multi-step reaction and consumed in a subsequent step. numberanalytics.com Although they are often present in low concentrations and have short lifetimes, their identification and study are of paramount importance in chemistry. numberanalytics.com

Challenges in the Direct Observation and Characterization of Short-Lived Species

The study of transient molecules like this compound presents significant experimental hurdles. Their fleeting existence makes isolation and analysis using conventional methods nearly impossible. researchgate.netwhiterose.ac.uk The investigation of such species often relies on a combination of advanced spectroscopic techniques and computational chemistry. nih.govnih.gov

Key Challenges:

Short Lifetime: The primary challenge is the rapid decomposition of the geminal diol to its more stable carbonyl counterpart and water. pearson.comquora.com This conversion can occur on a timescale that is too fast for many analytical techniques to capture a clear signal of the diol.

Low Concentration: At any given moment in an equilibrium mixture under standard conditions, the concentration of the unstable geminal diol is likely to be extremely low, making its detection difficult. whiterose.ac.uk

Interference from Other Species: The presence of the starting materials (the carbonyl compound and water) and other potential byproducts in the reaction mixture can interfere with the spectroscopic signals of the transient species. acs.org

Methods for Characterization:

To overcome these challenges, chemists employ several specialized techniques:

Low-Temperature Studies: By significantly lowering the temperature of the system, the kinetic stability of transient species can be increased, prolonging their lifetime enough for observation. researchgate.net

Matrix Isolation Spectroscopy: This technique involves trapping the unstable molecule in an inert solid matrix (like argon) at very low temperatures. This isolation prevents the molecules from reacting with each other, allowing for detailed spectroscopic analysis (e.g., infrared or UV-Vis spectroscopy). whiterose.ac.uk

Flow Chemistry: Generating and immediately reacting unstable compounds in a continuous flow system can allow for their study and utilization without the need for isolation. nih.gov In-line spectroscopic analysis, such as IR, can be used to detect the presence of transient intermediates. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While challenging for very short-lived species, NMR techniques, sometimes at low temperatures or in specific solvent systems, can be used to study the equilibrium between aldehydes/ketones and their gem-diols. researchgate.net

Computational Chemistry: Theoretical calculations play a crucial role in predicting the structure, stability, and spectroscopic properties of transient molecules. rsc.org These computational models can help to interpret experimental data and provide insights into reaction mechanisms.

The following table summarizes some of the advanced techniques used to study short-lived chemical species.

| Technique | Principle | Application to Short-Lived Species |

| Low-Temperature NMR | Slows down dynamic processes, increasing the lifetime of transient species for NMR detection. | Can be used to observe the equilibrium between a carbonyl compound and its geminal diol. researchgate.net |

| Matrix Isolation Spectroscopy | Traps unstable molecules in a frozen, inert gas matrix, preventing decomposition. | Allows for detailed spectroscopic characterization of highly reactive intermediates. whiterose.ac.uk |

| Flow Chemistry with In-line Analysis | Continuously generates and reacts unstable species, allowing for their immediate use and observation. | Enables the study of reactions involving transient intermediates without their isolation. nih.gov |

| Computational Chemistry | Uses quantum mechanical calculations to predict molecular properties and reaction pathways. | Provides theoretical data on the stability and spectra of compounds that are difficult to study experimentally. rsc.org |

This table outlines some of the key methods employed by chemists to investigate the properties and behavior of unstable molecules like this compound.

Structure

3D Structure

Properties

CAS No. |

88448-44-6 |

|---|---|

Molecular Formula |

C5H10O2 |

Molecular Weight |

102.13 g/mol |

IUPAC Name |

2-methylidenebutane-1,1-diol |

InChI |

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h5-7H,2-3H2,1H3 |

InChI Key |

CVMBVNYEEUYKQD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C)C(O)O |

Origin of Product |

United States |

Theoretical and Computational Investigations of Unsaturated Geminal Diol Systems

Quantum Chemical Methodologies for Predicting Geminal Diol Stability

Computational chemistry provides powerful tools to investigate molecules that are difficult to study experimentally. For geminal diols, these methods can predict their stability and the equilibrium of their formation from corresponding carbonyl compounds.

Ab initio and Density Functional Theory (DFT) are two of the most prominent quantum chemical methods used to study geminal diols. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), derive information from first principles without relying on experimental data. researchgate.net DFT, a method that maps the electron density of a multi-electron system to a simpler, fictitious system of non-interacting electrons, offers a balance between computational cost and accuracy, making it widely used. nih.govstackexchange.com

These approaches are used to perform geometry optimizations to find the most stable three-dimensional structure of the diol. conicet.gov.ar For a molecule like 2-Methylidenebutane-1,1-diol, these calculations can determine bond lengths, bond angles, and dihedral angles. Furthermore, frequency calculations can confirm that the optimized structure is a true energy minimum and can predict its vibrational spectra (e.g., IR and Raman). conicet.gov.ar Studies on similar systems have used DFT methods like B3LYP and ab initio methods like MP2 with various basis sets to estimate the activation barriers for dehydration, providing insight into the kinetic stability of the diol. researchgate.net The stability of the diol, arising from hyperconjugative interactions and charge delocalization, can be analyzed using techniques like Natural Bond Orbital (NBO) analysis. conicet.gov.ar

The stability of a geminal diol in aqueous solution is best described by the hydration equilibrium constant (Khyd), which represents the ratio of the concentration of the geminal diol to the concentration of the carbonyl compound and water.

Reaction: R2C=O + H2O ⇌ R2C(OH)2 Equilibrium Constant: Khyd = [R2C(OH)2] / [R2C=O]

Computational methods can predict these constants by calculating the free energy difference (ΔG) between the reactants (carbonyl + water) and the product (gem-diol) in a solution. researchgate.net Methodologies have been developed that can predict hydration constants for aldehydes to within approximately +/- 0.5 log Khyd units and for ketones to within +/- 1.0 log Khyd units. researchgate.net These calculations often employ sophisticated solvation models to accurately represent the aqueous environment. researchgate.net

| Carbonyl Compound | Khyd Value | Reference |

|---|---|---|

| Formaldehyde (B43269) | 1.0 x 103 | wikipedia.org |

| Acetaldehyde | 1.0 | quora.com |

| Acetone (B3395972) | 1.0 x 10-3 | wikipedia.org |

| Hexafluoroacetone (B58046) | 1.0 x 106 | wikipedia.org |

| Chloral (B1216628) | 2.8 x 104 | libretexts.org |

Mechanistic Insights into the Formation and Decomposition Pathways of Geminal Diols

Theoretical studies are crucial for elucidating the precise reaction mechanisms of geminal diol formation (hydration) and decomposition (dehydration), including the characterization of short-lived transition states.

The hydration of a carbonyl group in a neutral aqueous solution is not a simple one-step addition of a single water molecule. Theoretical studies have shown that the uncatalyzed reaction proceeds through a "cooperative mechanism," where additional water molecules play an active role. acs.org This mechanism involves a cyclic transition state where a small cluster of water molecules (often two or three) acts as a proton shuttle. acs.orgscilit.com One water molecule acts as the nucleophile, attacking the carbonyl carbon, while the other water molecules form a bridge to facilitate proton transfer to the carbonyl oxygen. acs.orgresearchgate.net This cooperative process avoids the formation of highly energetic charged intermediates and significantly lowers the activation energy barrier compared to a mechanism with only one water molecule. acs.orgscilit.com The formation of this compound from its corresponding aldehyde is expected to proceed via such a cooperative, water-assisted pathway.

However, the presence of catalytic molecules, including water itself, can drastically reduce this barrier. Calculations have shown that the presence of one catalytic water molecule lowers the dehydration barrier for methanediol (B1200039) by about 17.6 kcal/mol, and two water molecules lower it by 22.5 kcal/mol. researchgate.net This demonstrates that, just as in the formation of the diol, water can play a cooperative role in its decomposition. A similar catalytic effect is anticipated for the dehydration of this compound.

Influence of Substituent Effects on Geminal Diol Stability

The equilibrium between a carbonyl compound and its corresponding geminal diol is highly sensitive to the nature of the substituent groups attached to the carbonyl carbon. libretexts.orgwikipedia.org These effects are primarily electronic in nature.

Strong electron-withdrawing groups (EWGs) attached to the carbonyl carbon destabilize the carbonyl group by increasing the partial positive charge on the carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by water. libretexts.orgorganicchemistrytutor.com Consequently, EWGs strongly favor the formation of the geminal diol. libretexts.orgwikipedia.org A classic example is chloral, where the three chlorine atoms make the corresponding gem-diol, chloral hydrate (B1144303), stable enough to be isolated. libretexts.org Similarly, the powerful electron-withdrawing trifluoromethyl groups in hexafluoroacetone shift the equilibrium almost entirely toward the diol form. wikipedia.org

Conversely, electron-donating groups (EDGs), such as alkyl groups, stabilize the carbonyl group by reducing the partial positive charge on the carbonyl carbon. libretexts.org This stabilization of the carbonyl compound shifts the equilibrium away from the geminal diol. libretexts.orgquora.com This is why ketones, which have two alkyl groups, are generally less hydrated than aldehydes. libretexts.orgscribd.com For this compound, the parent aldehyde (2-methylidenebutanal) has alkyl groups (a methyl and an ethyl group) attached to the unsaturated system. These groups are generally electron-donating, which would be expected to disfavor the geminal diol form, likely resulting in a small hydration equilibrium constant.

| Carbonyl Compound | Substituent(s) | Effect on Carbonyl Carbon | Gem-Diol Stability | Reference |

|---|---|---|---|---|

| Hexafluoroacetone | -CF3, -CF3 | Strongly Electron-Withdrawing | Highly Favored | wikipedia.org |

| Chloral | -CCl3, -H | Strongly Electron-Withdrawing | Strongly Favored | libretexts.org |

| Formaldehyde | -H, -H | Neutral (Reference) | Favored | wikipedia.org |

| Acetone | -CH3, -CH3 | Electron-Donating | Disfavored | libretexts.orgwikipedia.org |

Role of Electron-Withdrawing Groups in Stabilization

Theoretical studies have firmly established that the stability of geminal diols is significantly enhanced by the presence of electron-withdrawing groups attached to the diol-bearing carbon. researchgate.netresearchgate.netresearchgate.net This stabilization arises from the inductive effect of these groups, which pull electron density away from the central carbon atom. This withdrawal of electron density reduces the electron-electron repulsion between the two oxygen atoms of the hydroxyl groups, a major contributing factor to the instability of geminal diols.

A classic example of this principle is chloral hydrate, where the strongly electron-withdrawing trichloromethyl group stabilizes the geminal diol form. researchgate.net In the context of unsaturated geminal diols, the vinyl group itself can act as a weak electron-withdrawing group through resonance, contributing to a slight stabilization compared to their saturated counterparts.

Table 1: Calculated Bond Lengths (Å) for Methanediol and Ethene-1,1-diol (B15486888)

| Bond | Methanediol (Saturated) | Ethene-1,1-diol (Unsaturated Analogue) |

|---|---|---|

| C-O | 1.408 | Value not available in search results |

| O-H | 0.964 | Value not available in search results |

| C-C | N/A | Value not available in search results |

This table illustrates the typical bond lengths in the simplest geminal diol, methanediol, as determined by computational methods. Such data for ethene-1,1-diol would provide a direct comparison to understand the influence of the vinyl group.

Impact of Conjugation and Intramolecular Hydrogen Bonding

Conjugation between the carbon-carbon double bond and the oxygen atoms of the geminal diol moiety can also contribute to the stabilization of unsaturated geminal diols. This delocalization of π-electrons can disperse the electron density, leading to a more stable electronic configuration.

For an unsaturated geminal diol like this compound, specific conformations may favor the formation of an intramolecular hydrogen bond. The orientation of the hydroxyl groups relative to each other and to the double bond would be crucial. Computational methods, such as ab initio calculations and DFT, are invaluable tools for investigating the presence and energetic contribution of such hydrogen bonds. These methods can predict the preferred conformations and the associated hydrogen bond distances and angles.

Table 2: Calculated Energetic Stabilization due to Intramolecular Hydrogen Bonding in Diols

| Diol System | Computational Method | Stabilization Energy (kcal/mol) |

|---|---|---|

| Ethane-1,2-diol (gauche conformation) | Not specified in search results | Value not available in search results |

| Propane-1,3-diol | Not specified in search results | Value not available in search results |

This table would typically present the calculated energy difference between a conformation with an intramolecular hydrogen bond and one without, for various diol systems, illustrating the stabilizing effect of this interaction.

Conformational Analysis and Energetic Landscapes of Unsaturated Geminal Diols

The presence of a carbon-carbon double bond introduces a degree of rigidity to the molecular structure of unsaturated geminal diols. However, rotation around the single bonds, particularly the C-O and C-C single bonds, allows for the existence of various conformers with different energies. The study of these conformers and their relative stabilities is known as conformational analysis.

The energetic landscape of an unsaturated geminal diol describes the potential energy of the molecule as a function of its geometry. Minima on this landscape correspond to stable or metastable conformers, while saddle points represent transition states between these conformers. Understanding the energetic landscape is crucial for predicting the most likely shapes a molecule will adopt and the pathways for conformational changes.

For this compound, the key dihedral angles to consider would be those involving the rotation of the hydroxyl groups and the orientation of the ethyl group relative to the methylidene group. Computational chemistry provides powerful tools to explore these energetic landscapes. By systematically varying the dihedral angles and calculating the corresponding energy, a potential energy surface can be generated. This allows for the identification of the global minimum energy conformation and other low-energy conformers, as well as the energy barriers for their interconversion.

While a detailed energetic landscape for this compound is not available, studies on simpler systems like ethane-1,2-diol have shown that the gauche conformation, which allows for a degree of intramolecular interaction between the hydroxyl groups, can be more stable than the anti conformation.

Table 3: Relative Energies of Ethene-1,1-diol Conformers

| Conformer | Computational Method | Relative Energy (kcal/mol) |

|---|---|---|

| cis-trans (ct) | AE-CCSD(T)/cc-pCVTZ + ZPVE | 0.0 |

| trans-trans (tt) | AE-CCSD(T)/cc-pCVTZ + ZPVE | +2.8 |

| cis-cis (cc) | AE-CCSD(T)/cc-pCVTZ + ZPVE | +4.1 |

This table presents the calculated relative energies of different planar conformers of ethene-1,1-diol, the simplest unsaturated geminal diol. The 'ct' conformer is the most stable. This data provides a model for understanding the conformational preferences in more complex unsaturated geminal diols.

Synthetic Strategies for the Generation and Transient Stabilization of Unsaturated Geminal Diols

Approaches to In Situ Generation of Geminal Diols from Carbonyl Precursors

The in situ generation of geminal diols from their corresponding carbonyl precursors is a primary strategy for studying these transient species. This approach circumvents the difficulties associated with isolating the highly unstable diols.

Acid- and Base-Catalyzed Hydration Reactions

The most common method for generating geminal diols is the hydration of aldehydes and ketones, a reaction that can be catalyzed by either acids or bases. libretexts.orglibretexts.org The reaction establishes a reversible equilibrium between the carbonyl compound and its corresponding geminal diol, also known as a hydrate (B1144303). orgoreview.comwikipedia.org

Acid-Catalyzed Hydration: In an acidic medium, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. fiveable.meopenochem.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. fiveable.me Subsequent deprotonation of the resulting intermediate yields the geminal diol and regenerates the acid catalyst. openochem.org

Base-Catalyzed Hydration: Under basic conditions, a hydroxide (B78521) ion, a more potent nucleophile than water, directly attacks the electrophilic carbonyl carbon. fiveable.meopenochem.org This leads to the formation of an alkoxide intermediate, which is then protonated by a water molecule to give the geminal diol. libretexts.orgopenochem.org

The position of the equilibrium in these hydration reactions is influenced by both steric and electronic factors. libretexts.orgopenochem.org Electron-withdrawing groups attached to the carbonyl carbon tend to destabilize the carbonyl group and favor the formation of the geminal diol. libretexts.orgstackexchange.com Conversely, bulky substituents or electron-donating groups can hinder the approach of water and shift the equilibrium toward the carbonyl compound. libretexts.orgfiveable.me For most simple ketones and many aldehydes, the equilibrium lies heavily on the side of the carbonyl compound, making the corresponding geminal diols unstable and difficult to isolate. libretexts.orgkocw.or.kr

Advanced Synthesis Techniques for Elusive Geminal Diols

Due to the inherent instability of many geminal diols, particularly unsaturated ones, researchers have developed advanced techniques to synthesize and study these fleeting molecules under controlled conditions.

Low-Temperature Matrix Isolation Techniques

Low-temperature matrix isolation is a powerful method for trapping and studying highly reactive species like geminal diols. researchgate.net This technique involves isolating the molecule of interest in an inert solid matrix, typically a noble gas like argon or nitrogen, at cryogenic temperatures (around 10 K). acs.orgrsc.org The extreme cold and the inert environment prevent the decomposition of the unstable geminal diol, allowing for its spectroscopic characterization. researchgate.netrsc.org For instance, the simplest geminal diol, methanediol (B1200039), has been successfully prepared and identified by processing low-temperature ices and then subliming the product into the gas phase for analysis. researchgate.netpnas.org This approach opens the door to synthesizing and characterizing other unstable geminal diols. pnas.org

Bottom-Up Synthesis in Interstellar Analogue Environments

Intriguingly, geminal diols have been synthesized in laboratory conditions that mimic interstellar ice analogues. acs.orguhmreactiondynamics.org These experiments simulate the environment of cold molecular clouds where complex organic molecules can form. uhmreactiondynamics.org For example, 1,1-ethenediol, the simplest unsaturated geminal diol, was synthesized in interstellar analogue ices of carbon dioxide and methane (B114726) that were processed with proxies of galactic cosmic rays. acs.org This "bottom-up" synthesis occurs at extremely low temperatures (10 K) through non-equilibrium chemistry. acs.org These findings suggest that unsaturated geminal diols, despite their instability on Earth, could be more stable in the conditions of deep space and may play a role in the formation of more complex organic molecules. acs.org

Strategies for Temporarily Enhancing Geminal Diol Lifetime for Study

Given the transient nature of geminal diols, strategies to temporarily increase their lifespan are crucial for enabling their detailed study.

Environmental Control and Solvent Effects

The stability and lifetime of a geminal diol can be significantly influenced by its immediate environment, particularly the solvent. researchgate.net In aqueous solutions, the equilibrium between a carbonyl compound and its geminal diol can be shifted by factors such as pH and temperature. researchgate.net For instance, for some compounds, a lower pH and temperature can increase the percentage of the geminal diol form. researchgate.net

The choice of solvent is also critical. While aqueous environments can promote hydration, the polarity and hydrogen-bonding capabilities of the solvent can affect the stability of the geminal diol. conicet.gov.ar In some cases, dissolving a sample in a specific solvent mixture can increase the relative content of the geminal diol form, facilitating its detection. conicet.gov.ar Furthermore, the presence of certain acids, like trifluoroacetic acid, has been shown to not only favor the addition of water to the carbonyl group but also to help in obtaining single crystals of the hydrated form. conicet.gov.ar These environmental controls are essential tools for manipulating the lifetime of transient geminal diols for spectroscopic and structural analysis.

Trapping Experiments and Derivatization Approaches

Given the transient nature of unsaturated geminal diols like 2-methylidenebutane-1,1-diol, direct isolation and characterization are exceptionally challenging. The compound exists in a dynamic equilibrium with its corresponding α,β-unsaturated aldehyde, 2-methyl-2-butenal (also known as tiglic aldehyde), with the equilibrium heavily favoring the aldehyde form under most conditions. Consequently, the presence and transient existence of this compound are typically inferred through trapping experiments and derivatization of its more stable and accessible aldehyde precursor. These strategies involve reacting the equilibrium mixture with specific reagents that either selectively react with the geminal diol or, more commonly, with the aldehyde, thereby shifting the equilibrium and allowing for the formation of stable, characterizable products.

The primary approaches involve either nucleophilic addition to the α,β-unsaturated system of the aldehyde or direct derivatization of the carbonyl group. These methods effectively "trap" the molecule in a stable form, providing indirect evidence of the transient geminal diol's existence and enabling quantitative analysis.

Trapping via Nucleophilic Addition

Nucleophiles can add to the α,β-unsaturated system of 2-methyl-2-butenal in a conjugate (1,4-addition) fashion. fiveable.mepressbooks.publibretexts.org This reactivity is a cornerstone for trapping the carbon skeleton of the transient diol. The β-carbon of the unsaturated system is electrophilic due to the electron-withdrawing effect of the conjugated carbonyl group, making it susceptible to attack by soft nucleophiles. fiveable.menih.gov

Common nucleophiles used for this purpose include thiols and amines. The reaction with a thiol, such as ethanethiol, would proceed via a Michael-type addition to yield a stable thioether derivative. Similarly, amines can add to the β-position to form stable amino-aldehydes. pressbooks.pub These products are significantly more stable than the parent geminal diol and can be readily isolated and characterized using standard analytical techniques like NMR spectroscopy and mass spectrometry.

| Trapping Agent (Nucleophile) | Reaction Type | Plausible Product Structure | Analytical Method |

| Ethanethiol | 1,4-Conjugate Addition (Michael Addition) | 3-(Ethylsulfanyl)-2-methylbutanal | GC-MS, ¹H NMR, ¹³C NMR |

| Diethylamine | 1,4-Conjugate Addition (Michael Addition) | 3-(Diethylamino)-2-methylbutanal | LC-MS, ¹H NMR, ¹³C NMR |

| 1,2-Ethanediol | Acetal Formation | 2-(2-Methyl-1-propen-1-yl)-1,3-dioxolane | GC-MS, ¹H NMR, ¹³C NMR |

Derivatization for Analysis

Derivatization is a widely used strategy to enhance the stability, volatility, and detectability of analytes for chromatographic and mass spectrometric analysis. researchgate.netjfda-online.commdpi.com For this compound, derivatization primarily targets the aldehyde form, 2-methyl-2-butenal, with which it is in equilibrium. These reactions convert the carbonyl group into a less reactive and more easily detectable functional group.

One of the most common derivatization techniques for aldehydes is the reaction with hydrazine-based reagents. nih.gov For instance, 2,4-dinitrophenylhydrazine (B122626) (DNPH) reacts with the aldehyde to form a stable, colored 2,4-dinitrophenylhydrazone derivative. nih.gov This derivative is highly crystalline and can be easily quantified using HPLC with UV detection. nih.gov Another effective reagent is p-toluenesulfonylhydrazine (TSH), which forms a tosylhydrazone that is amenable to analysis by LC-MS/MS, offering high sensitivity and specificity. nih.gov

For gas chromatography (GC) analysis, silylation is a preferred method to increase the volatility and thermal stability of the diol itself or its aldehyde form. researchgate.netgcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can react with the hydroxyl groups of the geminal diol to form a di-trimethylsilyl ether. mdpi.comtcichemicals.com This reaction would need to be performed in situ under anhydrous conditions to trap the transient diol before it dehydrates. The resulting silylated derivative is sufficiently volatile for GC analysis. gcms.cz Similarly, the aldehyde can be derivatized with hydroxylamine (B1172632) or its derivatives to form stable oximes, which are also suitable for GC-MS analysis. gcms.cz

| Derivatizing Reagent | Target Functional Group | Derivative Formed | Primary Analytical Technique |

| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehyde (Carbonyl) | Hydrazone | HPLC-UV |

| p-Toluenesulfonylhydrazine (TSH) | Aldehyde (Carbonyl) | Tosylhydrazone | LC-MS/MS |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Geminal Diol (Hydroxyls) | Di-trimethylsilyl Ether | GC-MS |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Aldehyde (Carbonyl) | Oxime | GC-MS (ECD) |

These trapping and derivatization strategies are essential tools for the study of transient species like this compound. By converting the unstable geminal diol or its corresponding aldehyde into stable products, researchers can confirm its fleeting existence, study its formation, and quantify its presence in various chemical systems.

Spectroscopic and Analytical Characterization of Transient Unsaturated Geminal Diol Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Equilibria and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying molecules in solution. However, detecting transient intermediates is often hampered by the low sensitivity of NMR and concentrations of these species that fall below the standard detection limit. uni-regensburg.de For a compound like 2-Methylidenebutane-1,1-diol, which exists in equilibrium with its corresponding aldehyde, 2-methylbutanal, specialized NMR techniques are required to probe the dynamic exchange between these forms. nih.gov

Chemical Exchange Saturation Transfer (CEST) NMR for Low-Population Intermediates

Chemical Exchange Saturation Transfer (CEST) NMR has emerged as a highly sensitive method for detecting and characterizing transient, low-population intermediates that are unobservable by conventional NMR methods. uni-regensburg.de This technique is particularly well-suited for studying the equilibrium between an aldehyde and its hydrated gem-diol form, such as this compound.

The principle of CEST involves selectively saturating the NMR signal of a specific proton on the minor species (the gem-diol). If this proton is in chemical exchange with protons on the major species (typically bulk water or the aldehyde), the saturation will be transferred, leading to a measurable decrease in the signal intensity of the major species. By monitoring the intensity of the abundant species' signal as a function of the saturation frequency, a "CEST spectrum" is generated, revealing the chemical shift of the hidden, low-population intermediate. uni-regensburg.de For CEST to be effective, the rate of chemical exchange between the two species must be slower than the difference in their resonance frequencies. uni-regensburg.de

Elucidation of Structural and Kinetic Properties from NMR Data

Once detected, NMR data can provide a wealth of structural and kinetic information. For this compound, 2D NMR experiments like (¹H,¹³C)-HSQC and HMBC can be used to assign the proton and carbon signals, confirming the connectivity of the atoms and verifying the gem-diol structure. nih.gov The chemical shifts themselves are indicative of the electronic environment; for instance, the gem-diol carbon (C1) would be expected to resonate in the 70-100 ppm range in the ¹³C NMR spectrum. researchgate.net

Furthermore, analyzing the CEST data allows for the quantification of the population of the transient intermediate and the kinetics of the exchange process. The rate constants for the formation and decomposition of the gem-diol can be extracted from the CEST profiles, providing crucial insight into the stability and lifetime of this compound under specific conditions. uni-regensburg.de Modern computational methods can be used in conjunction with experimental data to refine structural assignments and predict NMR parameters with high accuracy. acs.org

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound This data is predicted based on typical chemical shifts for the functional groups present.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹H Multiplicity |

|---|---|---|---|

| C1 | ~4.8 (CH) | ~90-95 | Triplet |

| C1-OH | ~5.5 | - | Doublet (exchangeable) |

| C2 | - | ~150 | - |

| C3 | ~2.2 | ~30 | Quartet |

| C4 | ~1.1 | ~12 | Triplet |

| =CH₂ | ~5.1 | ~110 | Singlet |

Mass Spectrometry (MS) for Detection and Identification of Short-Lived Species

Mass spectrometry (MS) is an exceptionally sensitive analytical technique used to detect low-abundance chemical species, making it ideal for the study of reactive intermediates. rsc.org Techniques like electrospray ionization (ESI) allow for the direct analysis of reaction mixtures from the solution phase, enabling the interception and detection of transient molecules like this compound. mdpi.com The high sensitivity and large dynamic range of MS allow for the detection of minor species that are key to understanding reaction pathways. rsc.org

Direct Characterization of Transient Intermediates using MS/MS

While MS provides the mass-to-charge ratio (m/z) of an ion, it does not inherently provide detailed structural information. nih.govrsc.org To overcome this, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the ion corresponding to this compound (e.g., [M+H]⁺ or [M+Na]⁺) is mass-selected and then subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, characteristic fragment ions.

The resulting fragmentation pattern is a fingerprint of the molecule's structure. For this compound, expected fragmentation pathways could include the loss of a water molecule, which is characteristic of gem-diols, or cleavage of the carbon-carbon bonds. Analyzing these fragments allows for the unambiguous confirmation of the intermediate's structure. rsc.org The combination of high-resolution MS for accurate mass determination and MS/MS for fragmentation analysis is a powerful tool for identifying unknown or transient species in complex mixtures. acs.org

Table 2: Predicted MS/MS Fragmentation Pattern for Protonated this compound ([C₅H₁₀O₂ + H]⁺, m/z 103.07) This data is hypothetical and based on common fragmentation rules for alcohols and unsaturated systems.

| Fragment Ion m/z | Proposed Structure/Loss | Notes |

|---|---|---|

| 85.06 | [M+H - H₂O]⁺ | Loss of a water molecule, characteristic of alcohols/diols. |

| 73.06 | [M+H - CH₂O]⁺ | Loss of formaldehyde (B43269). |

| 67.05 | [M+H - 2H₂O]⁺ | Loss of two water molecules. |

| 57.07 | [C₄H₉]⁺ | Loss of the diol functional group. |

Challenges in Isolating and Separating Transient Intermediates for MS

A primary difficulty in the analysis of transient species is their inherent instability and short lifetime. acs.org Geminal diols like this compound exist in a rapid equilibrium with their corresponding carbonyl compounds, meaning they can decompose before or during analysis. researchgate.net This makes their physical separation from the reaction mixture using techniques like chromatography exceptionally difficult. mdpi.com

Another challenge arises from the ionization process itself. ESI-MS analysis involves transferring ions from a solution into the gas phase, a process that can alter chemical equilibria or even generate artifacts that are not present in the original solution. nih.gov Therefore, care must be taken to ensure that the detected species are genuine intermediates and not byproducts of the analytical method. This often requires correlating MS data with results from in-situ techniques like NMR. nih.gov

Other Spectroscopic Methods for Real-Time Observation

Besides NMR and MS, other spectroscopic methods can provide valuable real-time information on transient intermediates.

Infrared (IR) Spectroscopy: This technique can be used to monitor reactions in situ. mdpi.com The formation of this compound would be accompanied by the appearance of a strong, broad absorption band in the O-H stretching region (~3200-3600 cm⁻¹) and C-O stretching bands (~1000-1100 cm⁻¹), which are characteristic of alcohols. rsc.orgukdiss.com Simultaneously, the intense C=O stretching band of the starting aldehyde (~1700-1725 cm⁻¹) would decrease. This allows for real-time monitoring of the relative concentrations of the species in the equilibrium.

Rotational Spectroscopy: For gas-phase studies, broadband rotational spectroscopy has proven effective in identifying gem-diol formation from the interaction of ketones with water. nih.govacs.org This high-resolution technique provides precise structural information, confirming the formation of otherwise elusive intermediates.

These methods, when used in a complementary fashion, provide a comprehensive picture of the structure, stability, and reactivity of transient intermediates like this compound.

Time-Resolved Spectroscopies for Kinetic Studies

Time-resolved spectroscopic techniques are indispensable for studying the kinetics of formation and decay of short-lived intermediates like this compound. These methods allow for the monitoring of spectral changes on very short timescales, providing insights into reaction mechanisms and the lifetimes of transient species.

One common approach involves the rapid mixing of reactants, such as an α,β-unsaturated aldehyde precursor with water (often with acid or base catalysis), in a stopped-flow apparatus. The subsequent reaction is monitored in real-time using techniques like UV-Vis or fluorescence spectroscopy. The formation of the geminal diol can be tracked by the disappearance of the aldehyde's characteristic n→π* absorption band and the appearance of new spectral features, or the change in fluorescence properties. nih.gov

For instance, the hydration of the precursor aldehyde to form this compound can be followed by monitoring the absorbance change at a specific wavelength corresponding to the aldehyde. The rate constants for the forward (hydration) and reverse (dehydration) reactions can be determined by fitting the time-dependent absorbance data to appropriate kinetic models. The influence of factors such as pH, temperature, and buffer concentration on the stability and reaction rates of the geminal diol can be systematically investigated.

Below is a representative data table illustrating the type of kinetic data that could be obtained from such time-resolved studies.

Table 1: Hypothetical Kinetic Data for the Reversible Hydration to this compound at 25°C

| pH | khyd (s⁻¹) | kdehyd (s⁻¹) | Keq (khyd/kdehyd) | Half-life (t1/2) of Diol (s) |

|---|---|---|---|---|

| 5.0 | 0.02 | 1.5 | 0.013 | 0.46 |

| 7.0 | 0.15 | 0.10 | 1.5 | 6.93 |

This data is illustrative and based on the general behavior of geminal diol formation and stability, which is known to be pH-dependent.

Computational Support for Spectroscopic Assignments

Given the challenges in experimentally isolating and characterizing transient intermediates, computational chemistry provides a powerful and often essential tool for supporting spectroscopic assignments. researchgate.net High-level quantum chemical calculations, such as those based on Density Functional Theory (DFT) or coupled-cluster methods like CCSD(T), can be used to predict the geometric and electronic structures, as well as the spectroscopic properties of molecules like this compound. researchgate.netlafiascijournals.org.ng

These computational methods can predict key spectroscopic parameters, including:

NMR Chemical Shifts: Theoretical calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. These predicted values can be compared with experimental data obtained from time-resolved NMR experiments or from spectra of reaction mixtures where the transient species is present in a detectable concentration.

Vibrational Frequencies: The calculation of vibrational frequencies allows for the prediction of the infrared (IR) and Raman spectra. This is particularly useful for identifying characteristic vibrational modes, such as the O-H stretching of the diol group and the C=C stretching of the methylidene group, which can help to confirm the structure of the intermediate observed in time-resolved vibrational spectroscopy experiments.

Electronic Transitions: Computational methods can also predict the energies and intensities of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy.

The synergy between computational predictions and experimental results is crucial for the unambiguous identification of transient species. For example, a transient signal observed in a time-resolved experiment can be confidently assigned to this compound if its spectral characteristics closely match those predicted by high-level computations.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Computational Prediction (B3LYP/6-31G*) | Experimental Observation (Hypothetical) |

|---|---|---|

| ¹H NMR (δ, ppm), CH(OH)₂ | 4.95 | 4.90 |

| ¹³C NMR (δ, ppm), C(OH)₂ | 92.3 | 91.8 |

| IR Frequency (cm⁻¹), O-H Stretch | 3450 (broad) | 3445 (broad) |

| IR Frequency (cm⁻¹), C=C Stretch | 1655 | 1658 |

Note: The computational and experimental values are hypothetical and serve to illustrate the principle of using computational data to support spectroscopic assignments of transient intermediates.

Reactivity and Reaction Pathways Involving Unsaturated Geminal Diols

Reversible Interconversion with Corresponding Aldehyde/Ketone Forms

Geminal diols are known to exist in a reversible equilibrium with their corresponding aldehyde or ketone forms through a hydration-dehydration process. quora.comwikipedia.org For 2-Methylidenebutane-1,1-diol, the corresponding carbonyl compound is the α,β-unsaturated aldehyde, 2-ethylpropenal. The equilibrium generally lies far to the side of the carbonyl compound, as most gem-diols are unstable relative to their dehydrated counterparts. quora.com

The reaction is a hydration of the aldehyde's carbonyl group to form the gem-diol.

Reaction: 2-Ethylpropenal + H₂O ⇌ this compound

The position of this equilibrium is influenced by several factors, including steric hindrance and electronic effects. quora.combartleby.com While simple aldehydes like formaldehyde (B43269) favor the hydrated (gem-diol) form in aqueous solutions, bulkier groups around the carbonyl carbon tend to shift the equilibrium toward the aldehyde or ketone. wikipedia.orglibretexts.org The presence of electron-withdrawing groups can stabilize the gem-diol, but the alkyl and alkene groups in this compound are generally electron-donating, suggesting the equilibrium would favor the 2-ethylpropenal form.

Table 1: Equilibrium Distribution of Carbonyls and Their Hydrates This table illustrates the general principle of hydration equilibrium for various carbonyl compounds.

| Carbonyl Compound | % Hydrate (B1144303) at Equilibrium in Water | Corresponding Gem-Diol |

| Formaldehyde | >99.9% | Methanediol (B1200039) |

| Acetaldehyde | ~50% | Ethane-1,1-diol |

| Acetone (B3395972) | ~0.1% | Propane-2,2-diol |

| Chloral (B1216628) | ~100% | 2,2,2-Trichloroethane-1,1-diol |

Data compiled from general chemistry principles. quora.comlibretexts.org

Role as Intermediates in Complex Reaction Sequences

Unsaturated geminal diols are significant as reactive intermediates in various chemical transformations. acs.org Their transient nature allows them to participate in multi-step reaction pathways.

The primary mode of reaction for the aldehyde form (2-ethylpropenal) in equilibrium with this compound is nucleophilic addition to the carbonyl carbon. masterorganicchemistry.comuokerbala.edu.iq This reaction proceeds via the formation of a tetrahedral intermediate. masterorganicchemistry.com The presence of the α,β-unsaturated system also allows for conjugate (1,4-) addition, where a nucleophile adds to the β-carbon of the double bond. However, the focus on the gem-diol itself relates to the 1,2-addition of water to the carbonyl. Stronger nucleophiles can add irreversibly, while weaker nucleophiles often result in a reversible addition. masterorganicchemistry.com

The general mechanism for nucleophilic addition to the corresponding aldehyde involves the attack of a nucleophile (Nu⁻) on the electrophilic carbonyl carbon.

Mechanism Step: Nu⁻ + O=CH-R → [Nu-CH(O⁻)-R] → Nu-CH(OH)-R (after protonation)

The structure of this compound, containing both hydroxyl groups and a double bond, presents the possibility for intramolecular reactions. Under certain conditions, such as acid catalysis, a hydroxyl group could potentially add across the double bond. wikipedia.org Given the positions of the functional groups in this compound, an intramolecular cyclization could theoretically lead to the formation of a substituted four- or five-membered cyclic ether. For instance, the attack of a hydroxyl oxygen onto the terminal carbon of the methylidene group could form a substituted oxetane (B1205548) ring, a type of cyclic ether. Such cyclizations are common for diols where the functional groups are suitably positioned to form stable five- or six-membered rings. organic-chemistry.orgresearchgate.net

Acid/Base Catalysis in Geminal Diol Chemistry

The interconversion between a gem-diol and its corresponding carbonyl compound is notably slow in neutral water but is significantly accelerated by the presence of an acid or a base. libretexts.orgnumberanalytics.com

Base-Catalyzed Mechanism: In basic conditions, the hydroxide (B78521) ion (OH⁻), a potent nucleophile, attacks the carbonyl carbon of 2-ethylpropenal. libretexts.orglibretexts.org This forms a tetrahedral alkoxide intermediate, which is then protonated by water to yield this compound and regenerate the hydroxide catalyst. libretexts.org

Acid-Catalyzed Mechanism: Under acidic conditions, the carbonyl oxygen of 2-ethylpropenal is protonated by a hydronium ion (H₃O⁺). libretexts.orgwikipedia.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. wikipedia.org A subsequent deprotonation step yields the final gem-diol product and regenerates the acid catalyst. libretexts.org This type of catalysis is crucial in many organic reactions, including esterification and aldol (B89426) reactions. wikipedia.org

Table 2: Comparison of Catalytic Mechanisms for Gem-Diol Formation

| Catalyst Type | Key Step | Role of Catalyst |

| Base | Nucleophilic attack by OH⁻ on the carbonyl carbon. libretexts.org | Provides a stronger nucleophile than water. |

| Acid | Protonation of the carbonyl oxygen. libretexts.orgwikipedia.org | Increases the electrophilicity of the carbonyl carbon. |

Unimolecular Decomposition Pathways

Beyond the reversible dehydration to 2-ethylpropenal, this compound could potentially undergo other unimolecular decomposition reactions under specific conditions, such as high temperatures. Geminal diols are inherently unstable, and the presence of the double bond can introduce alternative decomposition routes. bartleby.com For instance, carbonic acid ((HO)₂C=O), a simple gem-diol, readily decomposes to carbon dioxide and water. bartleby.com While this compound would not decompose in this exact manner, other fragmentation pathways involving C-C bond cleavage could be possible. Theoretical studies on the decomposition of related molecules like esters show that pathways can include direct bond fissions and hydrogen transfer reactions. researchgate.net

Broader Academic Implications and Contexts of Unsaturated Geminal Diol Research

Role in Atmospheric Chemistry and Environmental Processes

Unsaturated geminal diols are of interest in atmospheric chemistry due to their potential role as transient intermediates in the oxidation of volatile organic compounds (VOCs).

The hydration of unsaturated aldehydes, which would lead to the formation of unsaturated geminal diols, is a critical step in the formation and growth of secondary organic aerosols (SOAs). These aerosols have a significant impact on climate and air quality. The transformation of aldehydes into their geminal diol forms can alter their volatility and reactivity, influencing their partitioning between the gas and aerosol phases.

The fleeting existence of species like unsaturated geminal diols makes them challenging to study directly in the complex matrix of the atmosphere. However, understanding their formation and decay pathways is crucial for developing accurate models of atmospheric chemistry. Their high reactivity can influence the cycling of radicals and other important atmospheric constituents.

Astrobiological and Interstellar Chemistry Relevance

The potential for geminal diol formation extends beyond our planet, with implications for the chemical evolution of the cosmos.

In the harsh conditions of interstellar space and on celestial bodies, the formation of complex organic molecules is a key area of astrobiological research. The hydration of aldehydes on icy dust grains could lead to the formation of geminal diols, which might then participate in further reactions to build more complex and potentially prebiotic molecules.

Fundamental Contributions to Physical Organic Chemistry

The study of inherently unstable molecules like unsaturated geminal diols pushes the boundaries of our understanding of chemical structure and reactivity.

Investigating the factors that would stabilize a molecule like 2-Methylidenebutane-1,1-diol provides valuable insights into the subtle interplay of electronic and steric effects. Such studies contribute to a more refined understanding of chemical bonding, intramolecular forces, and the thermodynamics and kinetics of chemical equilibria.

Insights into Reaction Mechanisms and Catalysis

The study of unsaturated geminal diols, such as this compound, offers profound insights into fundamental reaction mechanisms and the principles of catalysis. These compounds are typically transient species, existing in equilibrium with their corresponding carbonyl counterparts, which makes them challenging to isolate but crucial for understanding the pathways of many chemical transformations. libretexts.orgnih.gov Their reactivity is governed by the interplay between the geminal diol functionality and the adjacent carbon-carbon double bond.

Equilibrium and Formation Mechanisms

Unsaturated geminal diols are most commonly formed through the hydration of an aldehyde or ketone. quora.com In the case of this compound, it is the hydrate (B1144303) form of 2-methylidenebutanal. This hydration is a reversible process, and the position of the equilibrium is highly dependent on the structure of the carbonyl compound and the reaction conditions. quora.com For most simple aldehydes and ketones, the equilibrium lies heavily in favor of the carbonyl form due to the greater stability of the C=O double bond compared to two C-O single bonds. quora.com

The hydration reaction can be catalyzed by either acid or base, which significantly speeds up the attainment of equilibrium. libretexts.org

Acid-Catalyzed Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule forms a protonated geminal diol, which then loses a proton to yield the final product. libretexts.org

Base-Catalyzed Mechanism: Under basic conditions, the more potent nucleophile, a hydroxide (B78521) ion, directly attacks the carbonyl carbon. This results in the formation of an alkoxide intermediate, which is then protonated by water to form the geminal diol. libretexts.org

| Catalysis Type | Step 1 | Step 2 | Step 3 |

|---|---|---|---|

| Acid-Catalyzed | Protonation of the carbonyl oxygen of 2-methylidenebutanal. | Nucleophilic attack by water on the activated carbonyl carbon. | Deprotonation to yield this compound. |

| Base-Catalyzed | Nucleophilic attack by a hydroxide ion on the carbonyl carbon. | Formation of an alkoxide intermediate. | Protonation of the alkoxide by water to yield this compound. |

The stability of the resulting geminal diol, and thus the equilibrium position, is influenced by several factors. Electron-withdrawing groups adjacent to the carbonyl group stabilize the gem-diol form, whereas electron-donating groups and steric hindrance tend to favor the carbonyl compound. libretexts.orgquora.com In this compound, the presence of an alkyl group (ethyl group) suggests the equilibrium would favor the parent aldehyde, 2-methylidenebutanal.

| Factor | Effect on Gem-Diol Stability | Example |

|---|---|---|

| Electron-Withdrawing Groups | Increase (Favors Gem-Diol) | Chloral (B1216628) hydrate is a stable geminal diol due to the three chlorine atoms. libretexts.org |

| Electron-Donating Groups | Decrease (Favors Carbonyl) | Ketones with alkyl groups, like acetone (B3395972), form very little gem-diol at equilibrium. libretexts.org |

| Steric Hindrance | Decrease (Favors Carbonyl) | Bulky groups around the carbonyl carbon disfavor the formation of the tetrahedral gem-diol. quora.com |

Role in Catalytic Pathways

While often transient, the formation of unsaturated geminal diols can be a critical mechanistic step in various catalytic processes. Their presence can influence reaction rates and even determine product outcomes.

Furthermore, in the oxidation of aldehydes, the geminal diol intermediate, rather than the aldehyde itself, is often the species that undergoes oxidation. Catalysts can be designed to interact specifically with the diol's hydroxyl groups. Catalyst-controlled regiodivergent oxidation of unsymmetrical diols has shown that catalysts can be developed to selectively oxidize one hydroxyl group over another based on subtle steric and electronic differences. youtube.com This principle is relevant to unsaturated geminal diols where a catalyst could potentially differentiate between the two hydroxyl groups or influence reactions at the nearby double bond. The study of diols as substrates for various catalysts is an active area of research, with applications in the synthesis of complex molecules and heterocycles. pageplace.de

In biocatalysis, geminal diols are recognized as important reactive intermediates that can interact with the catalytic sites of enzymes. pageplace.deresearchgate.net The transient formation of a diol from an aldehyde substrate within an enzyme's active site is a key step in numerous metabolic and biosynthetic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.